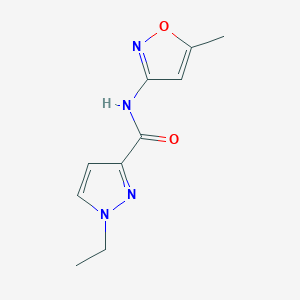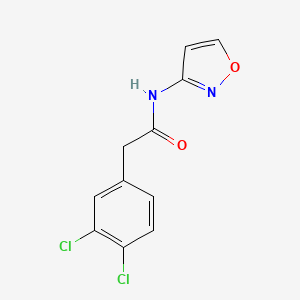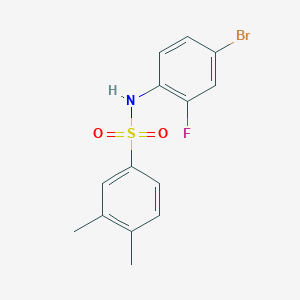![molecular formula C20H24N2O3S B10965072 2,4,5-trimethyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10965072.png)
2,4,5-trimethyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-TRIMETHYL-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring and a benzenesulfonamide group
Preparation Methods
The synthesis of 2,4,5-TRIMETHYL-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
2,4,5-TRIMETHYL-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrolidine ring or the benzenesulfonamide group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a pharmaceutical intermediate or as a probe for studying biological processes. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4,5-TRIMETHYL-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the benzenesulfonamide group play key roles in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2,4,5-TRIMETHYL-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as those containing pyrrolidine rings or benzenesulfonamide groups. These comparisons highlight its uniqueness in terms of structure, reactivity, and potential applications. Similar compounds may include other sulfonamides or pyrrolidine derivatives, each with their own distinct properties and uses.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-14-12-16(3)19(13-15(14)2)26(24,25)21-18-8-6-17(7-9-18)20(23)22-10-4-5-11-22/h6-9,12-13,21H,4-5,10-11H2,1-3H3 |
InChI Key |
HHPQWHWOZKPXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10964994.png)
![1-(3-Fluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965003.png)
![Cyclobutyl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10965015.png)


![1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10965028.png)

![6-Propyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10965036.png)
![N-(butan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10965051.png)


![2-Ethoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965066.png)

![N-(4-acetylphenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10965074.png)
